molecular formula C20H19F2N3O5 B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

Cat. No.: B560016
CAS No.: 1051375-16-6
M. Wt: 419.4 g/mol
InChI Key: RHWKPHLQXYSBKR-BMIGLBTASA-N
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Description

Dolutegravir is an antiretroviral medication used in the treatment of HIV/AIDS. It is classified as an HIV integrase strand transfer inhibitor, which blocks the functioning of the HIV integrase enzyme necessary for viral replication. This compound was approved for medical use in the United States in 2013 and is included in the World Health Organization’s List of Essential Medicines .

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. This compound has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.
This compound inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.

Biochemical Analysis

Biochemical Properties

Dolutegravir interacts with the HIV-1 integrase, an enzyme that facilitates the integration of the viral genome into the host cell . By blocking the strand transfer step of this integration, this compound prevents the replication of the virus . The effect of this compound has no homology in human host cells, which contributes to its excellent tolerability and minimal toxicity .

Cellular Effects

This compound exerts its effects on various types of cells infected with HIV. It influences cell function by inhibiting the integration of the viral genome into the host cell’s DNA, thereby preventing the replication of the virus and the subsequent production of new virus particles . This disruption in the viral life cycle can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound acts at the molecular level by binding to the active site of the HIV-1 integrase enzyme . This binding interaction inhibits the enzyme’s ability to integrate the viral genome into the host cell’s DNA, a crucial step in the viral replication process . As a result, this compound effectively prevents the proliferation of the virus within the host.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound has shown to maintain its stability and effectiveness over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying dosages showing different effects . At therapeutic doses, this compound has been shown to effectively inhibit viral replication. At higher doses, potential toxic or adverse effects may occur .

Metabolic Pathways

This compound is metabolized primarily through the uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) pathway and to a lesser extent, by the cytochrome P450 (CYP) 3A4 pathway . These metabolic pathways allow for the breakdown and elimination of this compound from the body.

Transport and Distribution

This compound is distributed within cells and tissues primarily through passive diffusion The distribution of this compound is not limited to specific tissues or cells, allowing it to exert its antiviral effects broadly within the body .

Subcellular Localization

The subcellular localization of this compound is not well defined as it does not target specific compartments or organelles within the cell. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with the HIV-1 integrase enzyme and inhibit the integration of the viral genome into the host cell’s DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dolutegravir involves multiple steps, starting with the construction of a pyridone ring. This is followed by cyclization using 3-®-amino-1-butanol and several sequential chemical transformations. The process can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield .

Industrial Production Methods: Industrial production of this compound often employs high-speed homogenization and probe sonication techniques to create nanosuspensions. These methods enhance the solubility and bioavailability of the drug, making it more effective in treating HIV-positive individuals .

Chemical Reactions Analysis

Types of Reactions: Dolutegravir undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Dolutegravir has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high efficacy, minimal drug interactions, and ability to be administered without pharmacologic boosting. It also retains activity against some strains of HIV that are resistant to other integrase inhibitors, making it a valuable option in HIV treatment .

Properties

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Dolutegravir
Source DrugBank
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Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dolutegravir
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CAS No.

1051375-16-6
Record name Dolutegravir
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Record name Dolutegravir [USAN:INN]
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Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
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Record name DOLUTEGRAVIR
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Melting Point

190-193ºC
Record name Dolutegravir
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Customer
Q & A

Q1: What is the primary target of Dolutegravir?

A1: this compound targets HIV-1 integrase, a viral enzyme crucial for integrating viral DNA into the host cell genome. [, , , , , , , , , , , , , , ]

Q2: How does this compound interact with HIV-1 integrase?

A2: this compound binds to the integrase-DNA complex, specifically at the catalytic core domain, preventing the strand transfer reaction. This interaction blocks the integration of viral DNA into the host cell chromosome, effectively inhibiting viral replication. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound's inhibition of HIV-1 integrase?

A3: By preventing viral DNA integration, this compound inhibits the production of new viral particles, leading to a decrease in viral load and suppression of HIV-1 replication. [, , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided papers discuss the pharmacokinetics and pharmacodynamics of this compound, they do not explicitly mention its molecular formula or weight. More specific chemical databases would be needed for this information.

Q5: Is there information available on the material compatibility and stability of this compound in various conditions?

A5: The provided papers primarily focus on this compound's activity and behavior within biological systems, with limited information on its material compatibility and stability under various environmental conditions.

Q6: Does this compound exhibit any catalytic properties itself?

A6: this compound acts as an inhibitor of the enzyme HIV-1 integrase and does not possess intrinsic catalytic properties. [, , , , , , , , , , , , , , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, computational modeling has been used to investigate the binding interactions between this compound and HIV-1 integrase. These studies help to understand the structural basis of drug resistance and guide the development of next-generation inhibitors. [, ]

Q8: How do structural modifications of this compound impact its activity?

A8: While the provided papers do not extensively detail SAR studies, they highlight that mutations in the HIV-1 integrase enzyme can lead to this compound resistance. These mutations alter the drug's binding affinity and impact its ability to inhibit viral replication. [, , ]

Q9: What are the formulation strategies employed to enhance this compound's stability and bioavailability?

A9: Research indicates that the co-formulation of this compound with other antiretroviral agents, such as abacavir and lamivudine, offers advantages in terms of patient adherence and simplified treatment regimens. [, , , ]

Q10: Do the provided research papers discuss SHE regulations regarding this compound?

A10: The provided research papers primarily focus on the scientific aspects of this compound, including its mechanism of action, efficacy, and resistance. These papers do not explicitly address SHE (Safety, Health, and Environment) regulations, which would typically be covered in regulatory documents and guidelines.

Q11: How is this compound metabolized and excreted?

A11: this compound is primarily metabolized in the liver, mainly by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming an inactive ether glucuronide as the main metabolite. Other minor metabolic pathways involve CYP3A4-mediated oxidation. Excretion occurs through both fecal (major route) and urinary routes. []

Q12: Are there any clinically significant drug-drug interactions with this compound?

A12: Yes, this compound shows clinically relevant drug-drug interactions. Co-administration with certain anticonvulsants, rifampicin (a tuberculosis drug), and atazanavir (another HIV drug) can alter this compound's plasma concentrations, requiring dose adjustments or therapeutic drug monitoring. [, , , ]

Q13: What evidence supports the clinical efficacy of this compound in HIV-infected individuals?

A13: Clinical trials have demonstrated the efficacy and safety of this compound-based regimens for treating HIV-infected individuals, including both treatment-naïve and treatment-experienced populations. These trials show high rates of viral suppression and immunological recovery with this compound. [, , , , , , , , ]

Q14: What are the known mechanisms of resistance to this compound?

A14: Resistance to this compound primarily arises from mutations in the HIV-1 integrase gene. Common mutations include N155H, Q148H/K/R, and G140S/C, which reduce this compound's binding affinity and decrease its inhibitory activity. [, , , ]

Q15: Does this compound exhibit cross-resistance with other antiretroviral drugs?

A15: While this compound demonstrates activity against viruses resistant to first-generation integrase inhibitors (raltegravir and elvitegravir), the emergence of this compound resistance mutations can lead to cross-resistance within the integrase inhibitor class. [, , , ]

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